molecular formula C5H13ClN2O B3224348 2-(Propylamino)acetamide hydrochloride CAS No. 1228879-13-7

2-(Propylamino)acetamide hydrochloride

Cat. No.: B3224348
CAS No.: 1228879-13-7
M. Wt: 152.62 g/mol
InChI Key: UYANKJJVDSLFDE-UHFFFAOYSA-N
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Description

Significance of Amide and Amine Functionalities in Chemical Biology

Amine and amide functional groups are fundamental to the chemistry of life. Amines, characterized by a nitrogen atom with a lone pair of electrons, are typically basic and are found in a vast array of biologically crucial molecules, including amino acids, neurotransmitters, hormones, and the nitrogenous bases that form DNA and RNA. uni.luuni.lu Their ability to form hydrogen bonds and act as nucleophiles is central to many biochemical reactions.

Amides are formed from the condensation reaction between a carboxylic acid and an amine. uni.lu The resulting amide linkage, also known as a peptide bond in the context of proteins, is a cornerstone of biological structures. fujifilm.comresearchgate.net These bonds link amino acids together to form polypeptides and proteins, which are responsible for countless functions, from catalyzing metabolic reactions as enzymes to providing structural support and transporting molecules across cell membranes. uni.lufujifilm.com The stability of the amide bond is critical for maintaining the integrity of these large biomolecules. researchgate.net Furthermore, the presence of amide groups in pharmaceutical compounds can enhance their stability and solubility, making them more effective as drugs. fujifilm.com

Overview of Acetamide (B32628) Derivatives in Research and Development

Acetamide (CH₃CONH₂) and its derivatives are a class of organic compounds that have attracted significant interest in research and development, particularly in medicinal chemistry. bldpharm.comarctomsci.com These molecules serve as important scaffolds in the design of new therapeutic agents due to their ability to mimic peptide structures and participate in hydrogen bonding with biological targets. uni.lu

Researchers have explored acetamide derivatives for a wide range of pharmacological activities. They have been investigated as anti-inflammatory agents, often designed as selective COX-II inhibitors to reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.comarctomsci.com Additionally, various acetamide derivatives have shown potential as antioxidant, anticancer, anticonvulsant, and antimicrobial agents. uni.luarctomsci.comresearchgate.net The acetamide structure is also frequently used in the design of prodrugs to improve the pharmacokinetic properties of existing medications. sigmaaldrich.comarctomsci.com

Rationale for Comprehensive Academic Investigation of 2-(Propylamino)acetamide (B13249756) Hydrochloride

The compound 2-(Propylamino)acetamide hydrochloride combines the key structural features of a secondary amine and a primary amide within a simple aliphatic framework. Its structure makes it an interesting candidate for academic investigation for several reasons. As a small, functionalized molecule, it serves as a valuable building block in organic synthesis. The presence of two distinct nitrogen-containing groups with different reactivity—a nucleophilic secondary amine and a stable amide—allows for selective chemical modifications, enabling the construction of more complex molecules.

Given the broad spectrum of biological activities observed in acetamide derivatives, a thorough investigation of this compound is a logical step in the exploration of new pharmacophores. Understanding its fundamental chemical and physical properties is essential for unlocking its potential in areas such as medicinal chemistry and materials science. Its status as a commercially available, yet not widely published, research chemical underscores the need for a consolidated academic review of its characteristics.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYANKJJVDSLFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-13-7
Record name Acetamide, 2-(propylamino)-, hydrochloride (1:1)
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Record name 2-(propylamino)acetamide hydrochloride
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Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Pathways to 2-(Propylamino)acetamide (B13249756) Hydrochloride

The synthesis of 2-(propylamino)acetamide hydrochloride can be approached through several routes, drawing from well-known reactions in organic chemistry. A common and established method involves the nucleophilic substitution of a haloacetamide with propylamine (B44156). For instance, reacting 2-chloroacetamide (B119443) or 2-bromoacetamide (B1266107) with propylamine would yield the free base, 2-(propylamino)acetamide, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid. irejournals.comresearchgate.net

While conventional heating methods are standard, modern techniques offer significant advantages in terms of efficiency and yield.

Conventional Heating: This standard approach involves heating the reactants in a suitable solvent over several hours. psu.edu While effective, it can be slow and energy-intensive.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher purity products. researchgate.netirjmets.com Microwave irradiation directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.eduirjmets.com This method has been successfully employed for synthesizing various acetamide (B32628) derivatives, suggesting its applicability for the synthesis of this compound. researchgate.netnih.gov The primary advantages over classical heating include speed, efficiency, and often, cleaner reaction profiles. researchgate.net

Enzymatic Synthesis: The use of enzymes as catalysts in chemical synthesis is a growing field, prized for its high selectivity and mild reaction conditions. While specific enzymatic routes for this compound are not widely documented in current literature, the general principles of enzyme-catalyzed amide bond formation could represent a novel and green synthetic pathway worth exploring.

Table 1: Comparative Analysis of Synthetic Strategies

Strategy General Conditions Advantages Potential Disadvantages Citation
Conventional Heating Reflux in a solvent (e.g., ethanol, acetonitrile) for several hours.Well-established, simple equipment.Long reaction times, potential for side products, high energy consumption. psu.edu
Microwave-Assisted Irradiation in a dedicated microwave reactor, often for minutes.Rapid reaction rates, higher yields, improved purity, energy efficient.Requires specialized equipment. researchgate.netirjmets.comnih.gov
Enzymatic Aqueous or organic solvent at or near room temperature with a specific enzyme.High selectivity, mild conditions, environmentally friendly.Enzyme cost and stability, may require specific substrate compatibility.N/A

Optimizing the synthesis of this compound is crucial for maximizing yield and purity on a research scale. This involves systematically varying key reaction parameters. nih.govresearchgate.net For a typical reaction between a haloacetamide and propylamine, the following factors would be considered:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are often effective. irejournals.comresearchgate.net

Temperature: While microwave heating accelerates reactions, even in conventional methods, temperature is a critical variable. Reactions may be run at room temperature or heated to reflux to increase the rate. researchgate.net

Base: In reactions starting from an amine salt or to scavenge the acid byproduct (e.g., HCl from chloroacetamide), a base such as triethylamine (B128534) (Et₃N) or potassium carbonate is often added. irejournals.comirjmets.com

Stoichiometry: The molar ratio of reactants is key. Using a slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification. google.com

A hypothetical optimization study could involve running parallel reactions to screen for the best conditions, as illustrated in the table below.

Table 2: Hypothetical Data for Optimization of the Reaction of 2-Chloroacetamide with Propylamine

Entry Solvent Temperature (°C) Time (h) Yield (%) Citation (Concept)
1Toluene1101265 researchgate.net
2Ethanol78875 researchgate.net
3Acetonitrile82688 researchgate.net
4Dichloromethane252470 researchgate.net
5Acetonitrile (MW)1000.2595 nih.gov

Design and Synthesis of this compound Analogs

The synthesis of analogs is essential for investigating structure-activity relationships. This involves systematic modifications to the core structure of 2-(propylamino)acetamide.

Structural modifications can be made to either the propylamino group or the acetamide backbone. researchgate.netnih.gov

Varying the Amine: A straightforward and widely used strategy is to react a common precursor, such as 2-bromoacetamide or 2-chloroacetamide, with a diverse library of primary and secondary amines. irejournals.comresearchgate.net This allows for the introduction of different alkyl, aryl, or heterocyclic groups in place of the propyl group, enabling exploration of how size, lipophilicity, and electronic properties affect the molecule's characteristics.

Modification of the Acetamide Moiety: The acetamide portion can also be altered. For example, introducing substituents on the carbon atom between the two nitrogens can create chiral centers and add steric bulk. nih.gov

N-Acetylation: The amide nitrogen itself could be a point of derivatization, although this would fundamentally change the nature of the compound from a secondary to a tertiary amide.

Table 3: Examples of Structural Modification Strategies for Analog Synthesis

Modification Site Strategy Example Reactant Resulting Analog Structure Citation (Concept)
Propylamino GroupReaction with different aminesBenzylamine2-(Benzylamino)acetamide irejournals.comresearchgate.net
Propylamino GroupReaction with different aminesDiethylamine2-(Diethylamino)acetamide irejournals.comresearchgate.net
Acetamide BackboneUse of substituted halo-acid(S)-2-bromopropanoic acid(S)-2-aminopropanamide derivative nih.gov
Phenyl Ring IntroductionCoupling with aromatic aminesAniline2-(Phenylamino)acetamide nih.gov

Isotopically labeled analogs are invaluable tools for mechanistic studies, allowing researchers to track the fate of a molecule. The synthesis of labeled this compound would involve incorporating stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

A common approach is to use a labeled starting material. For example:

¹³C-Labeling: Using [1-¹³C] or [2-¹³C]-2-chloroacetamide would place the label in the acetamide backbone.

¹⁵N-Labeling: Using ¹⁵N-propylamine would label the terminal amino group.

Deuterium Labeling: The use of deuterated reagents, such as propylamine-d₇ or bromoacetic acid-d₂, can introduce deuterium at specific positions. nih.gov The synthesis would follow the same chemical pathway as the unlabeled compound, with the label carried through to the final product.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and conformational behavior of molecules in solution. For 2-(Propylamino)acetamide (B13249756) hydrochloride, NMR studies would provide critical insights into the flexibility of the propyl chain and the rotational dynamics around the amide bond.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to study the spatial proximity of protons, providing information about the preferred conformations of the molecule in solution. Furthermore, variable temperature NMR experiments would be crucial for investigating dynamic processes. A key area of interest would be the potential for restricted rotation around the C-N amide bond, a phenomenon common in substituted amides. rsc.org This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent, and the coalescence of these signals at higher temperatures allows for the calculation of the energy barrier to rotation. rsc.org The dynamic landscape of such molecules in solution can be complex, with motions occurring on various timescales from picoseconds to microseconds. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Propylamino)acetamide Hydrochloride (Note: Predicted values in ppm relative to TMS, subject to solvent effects.)

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
CH₃-~0.9Triplet~11
-CH₂-CH₃~1.6Sextet~22
-CH₂-NH₂⁺-~3.0Triplet~49
-NH₂⁺-CH₂-~3.8Singlet~51
-C(O)NH₂~7.5, ~7.8Broad Singlets-
-CH₂-NH₂⁺-~9.0Broad Singlet-
-C=O--~170

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Metabolite Identification (Beyond Basic Compound Confirmation)

Advanced mass spectrometry (MS) goes far beyond simple molecular weight determination, offering deep insights into fragmentation pathways and enabling the identification of metabolites in complex biological matrices. nih.gov High-resolution mass spectrometry (HR-MS) is fundamental to this process, providing highly accurate mass measurements that allow for the determination of the elemental composition of the parent ion and its fragments. nih.gov

For this compound, the protonated molecule [M+H]⁺ would have a predicted exact mass of 117.10224 Da. uni.lu Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, revealing the compound's structural connectivity. Common fragmentation pathways would likely involve the cleavage of the amide and amine bonds.

These techniques are particularly powerful for metabolite identification. nih.gov Hypothesized metabolic transformations of 2-(Propylamino)acetamide could include:

Hydroxylation: Addition of an oxygen atom to the propyl chain.

N-dealkylation: Removal of the propyl group.

Hydrolysis: Cleavage of the amide bond to form propylaminoacetic acid.

By searching for the predicted masses of these potential metabolites in a sample analyzed by LC-MS/MS, and by comparing their fragmentation patterns to the parent drug, a comprehensive metabolic profile can be constructed. nih.govnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data and Potential Fragmentations for [C₅H₁₃N₂O]⁺

Ion / Fragment Formula Predicted m/z Description
[M+H]⁺C₅H₁₃N₂O⁺117.10224Protonated parent molecule
[M+H - NH₃]⁺C₅H₁₀NO⁺100.07569Loss of ammonia (B1221849) from the primary amide
[M+H - C₃H₇N]⁺C₂H₆NO⁺60.04439Cleavage of the C-N bond, loss of propylamine (B44156)
[C₃H₈N]⁺C₃H₈N⁺58.06513Propylaminyl cation from cleavage at the α-carbon
[C₄H₉N₂O]⁺C₄H₉N₂O⁺101.07094Loss of methane (B114726) (CH₄), less common rearrangement

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide precise bond lengths, bond angles, and, most importantly, a detailed map of the intermolecular interactions that govern the crystal packing.

While a specific published crystal structure for this compound was not identified, the expected interactions can be inferred from known structures of similar amine hydrochlorides and primary amides. nih.gov The structure would feature a network of strong hydrogen bonds. The key interactions would include:

The protonated secondary amine (the ammonium (B1175870) center, -NH₂⁺-) acting as a strong hydrogen bond donor.

The chloride anion (Cl⁻) acting as a primary hydrogen bond acceptor from the ammonium center.

The primary amide group (-CONH₂) participating in hydrogen bonding, potentially forming centrosymmetric dimers via N-H···O=C interactions with a neighboring molecule or forming extended chains. nih.gov

These interactions dictate the physical properties of the solid material, such as its melting point and solubility.

Table 3: Predicted Intermolecular Hydrogen Bonds in the Crystal Lattice

Donor Acceptor Interaction Type Significance
Ammonium (N-H)Chloride (Cl⁻)Ion-dipole hydrogen bondPrimary interaction stabilizing the salt structure
Amide (N-H)Carbonyl Oxygen (O=C)Neutral hydrogen bondFormation of amide tapes or dimers
Amide (N-H)Chloride (Cl⁻)Neutral hydrogen bondContributes to the overall 3D packing network

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. nih.gov These techniques are highly sensitive to the chemical environment and intermolecular forces, such as hydrogen bonding.

For this compound, the spectra would be dominated by characteristic bands from the amide, amine, and alkyl moieties.

Amide Bands: The most prominent would be the Amide I band (primarily C=O stretching) around 1650-1680 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) around 1620-1650 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding.

N-H Stretching: Two distinct regions for N-H stretching would be observed. The primary amide N-H stretches would appear as two bands in the 3200-3400 cm⁻¹ region. The ammonium (-NH₂⁺-) stretches would be found as a broad band at lower frequencies, typically between 2400-3000 cm⁻¹, due to the strong hydrogen bonding with the chloride anion. rsc.org

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl group would be visible in the 2850-2960 cm⁻¹ range.

Raman spectroscopy would provide complementary information. azom.com While the C=O stretch is strong in the IR, C-C and C-N stretching vibrations are often more prominent in the Raman spectrum, providing a more complete picture of the molecular backbone. nih.gov Comparing the spectra of the solid material to a solution could reveal changes in hydrogen bonding and conformation.

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity (IR)
3200-3400Asymmetric & Symmetric StretchAmide N-HMedium
2850-2960Symmetric & Asymmetric StretchAlkyl C-HMedium-Strong
2400-3000StretchAmmonium N-HStrong, Broad
1650-1680Stretch (Amide I)Carbonyl C=OStrong
1620-1650Bend (Amide II)Amide N-HMedium-Strong
1450-1470Bending (Scissoring)Methylene (B1212753) -CH₂-Medium

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Constants

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational for these investigations. aps.org For 2-(Propylamino)acetamide (B13249756) hydrochloride, these calculations can elucidate its fundamental chemical characteristics.

Electronic Structure: The electronic structure is described by molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability. A smaller gap generally suggests higher reactivity.

Reactivity: An electrostatic potential (ESP) map can be generated to visualize the charge distribution on the molecule's surface. This map identifies electrophilic sites (positive potential), which are susceptible to attack by nucleophiles, and nucleophilic sites (negative potential), which are prone to attacking electrophiles. For 2-(Propylamino)acetamide, the carbonyl oxygen of the amide group is expected to be a region of high negative potential, while the hydrogens on the protonated amine would be areas of high positive potential.

Acidity Constants (pKa): Theoretical calculations can predict the pKa values of the ionizable groups in the molecule. By calculating the Gibbs free energy change associated with deprotonation in a solvent model (like the Polarizable Continuum Model - PCM), the acidity of the primary amide and the secondary ammonium (B1175870) group can be estimated. mdpi.com These values are crucial for understanding the molecule's charge state at a given pH. Theoretical studies on similar peptide-like molecules, such as N-formylglycylglycinamide, have demonstrated that protonation likely occurs at the carbonyl oxygens of the amide bonds. nih.gov

A hypothetical summary of properties that could be derived from quantum chemical calculations is presented below.

Calculated PropertyTheoretical MethodPredicted Information for 2-(Propylamino)acetamide
HOMO EnergyDFT (e.g., B3LYP/6-31G)Energy level of the highest occupied molecular orbital, indicating electron-donating capacity.
LUMO EnergyDFT (e.g., B3LYP/6-31G)Energy level of the lowest unoccupied molecular orbital, indicating electron-accepting capacity.
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)Indicator of chemical reactivity and kinetic stability.
Mulliken ChargesDFT, HFPartial atomic charges, identifying charge distribution across the molecule. mdpi.com
Electrostatic PotentialDFT, HFVisualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com
Acidity Constant (pKa)DFT with PCMPredicted pKa for the secondary ammonium and amide groups.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. frontiersin.org By using classical mechanics and a defined force field (e.g., CHARMM, GROMOS), MD simulations can explore the conformational landscape of 2-(Propylamino)acetamide hydrochloride and its interactions with its environment. researchgate.net

Conformational Analysis: The propyl chain and the acetamide (B32628) backbone possess multiple rotatable bonds, allowing the molecule to adopt various three-dimensional shapes or conformations. MD simulations can sample these conformations over time, revealing the most stable (lowest energy) and populated conformational states. researchgate.net This analysis helps in understanding the molecule's flexibility and the preferred spatial arrangement of its functional groups, which is critical for its interaction with other molecules.

Solvent Interactions: In a biological context, molecules are surrounded by water. MD simulations explicitly model the interactions between this compound and surrounding water molecules. This includes the formation of hydrogen bonds between the molecule's amide and ammonium groups and water. The simulation can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the hydration shell around the molecule. Understanding these solvent interactions is key to comprehending the molecule's solubility and stability in aqueous environments. mdpi.com Studies have shown that the location and orientation of a molecule within a complex environment, like a lipid bilayer, are heavily influenced by its interactions with the solvent. mdpi.com

Molecular Docking Studies with Biological Macromolecules for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). mdpi.com

For this compound, docking studies can hypothesize how it might interact with various biological macromolecules. The process involves placing the ligand into the binding site of a receptor in numerous possible conformations and orientations and scoring each pose based on a scoring function. This function estimates the binding free energy, with lower scores typically indicating more favorable binding. mdpi.com

The key interactions predicted by docking include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H and the ammonium N-H) and acceptors (like the carbonyl oxygen) on the ligand and corresponding residues in the protein's active site. journalgrid.com

Hydrophobic Interactions: Occurring between the nonpolar propyl group of the ligand and hydrophobic amino acid residues (e.g., valine, leucine, isoleucine) in the receptor.

Ionic Interactions: Involving the positively charged secondary ammonium group of the hydrochloride salt and negatively charged amino acid residues like aspartate or glutamate.

A hypothetical docking study of 2-(Propylamino)acetamide into a protein active site might yield the results shown in the table below.

ParameterValue/Description
Target ProteinHypothetical Kinase XYZ (PDB ID: 0XXX)
Docking SoftwareAutoDock Vina
Binding Affinity (Score)-6.5 kcal/mol
Predicted Interactions
Hydrogen BondAmide N-H with Asp145 backbone C=O (2.1 Å)
Hydrogen BondCarbonyl C=O with Gln85 side chain N-H (1.9 Å)
Ionic InteractionAmmonium N-H+ with Glu121 side chain COO-
Hydrophobic InteractionPropyl chain with Val67, Leu135

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity.

Theoretical Principles: A QSAR model is developed using a "training set" of molecules with known activities. nih.gov For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Common classes of molecular descriptors include:

Electronic: Partial charges, dipole moment.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Indices that describe molecular branching and connectivity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that correlates the descriptors with the activity. nih.gov The resulting model's predictive power is then tested on an external "test set" of compounds not used in model generation. nih.gov

For 2-(Propylamino)acetamide, a QSAR study would involve synthesizing and testing a series of analogs. By varying substituents on the propyl chain or the amide group, a model could be built to guide the rational design of new analogs with potentially enhanced properties. The model would highlight which structural features are most important for a given activity.

Descriptor TypeExample DescriptorProperty Encoded
Electronic Dipole MomentPolarity and charge distribution of the molecule.
Hydrophobic LogPLipophilicity, affecting membrane permeability.
Topological Wiener IndexMolecular branching and compactness.
Quantum-Chemical HOMO/LUMO EnergyElectron-donating/accepting ability.
Steric Molar RefractivityMolecular volume and polarizability.

Prediction of Spectroscopic Parameters and Reaction Pathways

Prediction of Spectroscopic Parameters: Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic data, which can aid in the structural characterization of a molecule. nih.gov

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated by computing the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. This yields a theoretical infrared (IR) spectrum, where peaks correspond to specific vibrational modes, such as the C=O stretch of the amide or N-H bends.

Prediction of Reaction Pathways: Theoretical chemistry can also be used to explore the mechanisms of chemical reactions involved in the synthesis of 2-(Propylamino)acetamide. Amide synthesis can proceed through several pathways. libretexts.orglibretexts.org For the formation of 2-(Propylamino)acetamide from propylamine (B44156) and a derivative of glycine (B1666218), a common laboratory route involves the acylation of the amine. organic-chemistry.org

One theoretically plausible pathway is the reaction of propylamine with an activated carboxylic acid, such as an acyl chloride (e.g., 2-chloroacetyl chloride), followed by amination. A more direct, modern approach involves using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P®) to facilitate the reaction between a protected glycine and propylamine. organic-chemistry.orgmasterorganicchemistry.com Computational modeling can calculate the energy barriers (activation energies) for each step in these proposed mechanisms, helping to identify the most likely and efficient synthetic route. frontiersin.org Enzymatic strategies, which proceed via an acyl-enzyme intermediate, also represent a potential synthetic pathway. nih.gov

Preclinical Mechanistic and Biological Interaction Studies Non Human and in Vitro

Investigation of Molecular Targets and Ligand-Binding Profiles

Currently, there is a notable lack of publicly available research data specifically detailing the molecular targets of 2-(Propylamino)acetamide (B13249756) hydrochloride. Extensive searches of scientific databases have not yielded studies that elucidate its ligand-binding profiles, including specific enzyme inhibition, receptor modulation, or direct interactions with ion channels. The scientific community has not yet published reports that would characterize its binding affinity or selectivity for any particular biological molecule.

Elucidation of Cellular Mechanisms of Action in Model Systems

Consistent with the absence of defined molecular targets, the cellular mechanisms of action for 2-(Propylamino)acetamide hydrochloride in model systems have not been described in the available scientific literature. There are no published in vitro studies that provide insight into the specific signaling pathways or cellular processes that may be modulated by this compound.

Assessment of Biological Activities in Preclinical In Vitro Assays

There is a scarcity of research investigating the biological activities of this compound in preclinical in vitro assays. As of the latest review of scientific literature, no studies have been published that assess its potential antimicrobial, anti-inflammatory, or ubiquitination-inhibiting properties. The table below reflects the current status of in vitro biological activity data.

Biological Activity AssayOutcomeReference
Antimicrobial ActivityData Not AvailableN/A
Anti-inflammatory PotentialData Not AvailableN/A
Ubiquitination InhibitionData Not AvailableN/A

Cellular Uptake, Distribution, and Intracellular Localization Studies in Cultured Cells

Information regarding the cellular pharmacokinetics of this compound is not available in the public domain. Studies detailing its uptake, distribution, and intracellular localization within cultured cells have not been published. Consequently, the mechanisms by which it might enter cells and its subsequent subcellular fate remain unknown.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Animal Models

The identification and validation of pharmacodynamic biomarkers are contingent on understanding a compound's mechanism of action. Given that the mechanistic effects of this compound have not been elucidated, there are no corresponding studies on the identification or validation of pharmacodynamic biomarkers in preclinical animal models.

Metabolic Fate and Preclinical Pharmacokinetic Profiling Non Human and in Vitro

In Vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes from Non-Human Species)

In vitro metabolism studies are fundamental in early drug discovery to predict the metabolic fate of a compound in a living organism. These studies typically utilize subcellular fractions, such as liver microsomes and S9 fractions, or whole cells like hepatocytes, from various preclinical species (e.g., rat, mouse, dog, monkey) as well as humans. springernature.comresearchgate.net The primary goal is to assess the metabolic stability of a compound, which provides an indication of its rate of clearance from the body. nih.gov

The general procedure involves incubating the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors, such as NADPH for cytochrome P450 (CYP450) enzymes. nih.gov The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS/MS), to determine parameters like the intrinsic clearance (CLint) and half-life (t1/2). nih.gov These in vitro data can then be scaled to predict in vivo hepatic clearance. nih.gov Control incubations without cofactors are also performed to assess any non-enzymatic degradation. nih.gov

Identification and Structural Characterization of Metabolites

Identifying the metabolites of a new chemical entity is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic metabolites. Following incubation in in vitro systems like liver microsomes or hepatocytes, the resulting mixture is analyzed to detect and characterize the structures of metabolites. frontiersin.org

Advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) and tandem mass spectrometry (MS/MS), are employed for this purpose. mdpi.com By comparing the mass spectra of the parent compound with those of the potential metabolites, it is possible to deduce the types of metabolic reactions that have occurred, such as oxidation, hydroxylation, dealkylation, or conjugation. frontiersin.org Further structural elucidation can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy if sufficient quantities of the metabolites can be isolated.

Enzyme Kinetics of Metabolic Transformations and Metabolic Pathways

Understanding the enzyme kinetics of a compound's metabolism provides insight into the specific enzymes responsible for its biotransformation and the potential for drug-drug interactions. nih.govnih.gov The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) superfamily. nih.gov

Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity of the reaction (Vmax) are determined by incubating the compound at various concentrations with liver microsomes or specific recombinant human CYP enzymes. nih.gov These studies can reveal whether the metabolism follows typical Michaelis-Menten kinetics or more complex atypical kinetics, which can be indicative of multiple binding sites or allosteric effects. nih.govnih.gov By identifying the specific CYP isoforms responsible for the metabolism of 2-(Propylamino)acetamide (B13249756) hydrochloride, predictions can be made about its potential interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. The culmination of metabolite identification and enzyme kinetic studies allows for the construction of a proposed metabolic pathway map. nih.govnih.govresearchgate.net

Plasma Protein Binding Studies (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. bioivt.commdpi.com It is generally the unbound (free) fraction of a drug that is pharmacologically active and available for distribution and clearance. bioivt.com

In vitro plasma protein binding is most commonly determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. bioivt.comnih.gov In a typical equilibrium dialysis experiment, a semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. nih.gov At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the fraction unbound (fu). bioivt.com These studies are conducted using plasma from various species, including humans, to assess inter-species differences. mdpi.com

Below is an interactive table illustrating typical data presentation for plasma protein binding studies.

SpeciesProtein Binding (%)Fraction Unbound (fu)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion in rodents)

Preclinical pharmacokinetic (PK) studies in animal models, most commonly rodents (rats and mice), are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo. nih.govnih.gov These studies involve administering the compound through various routes, such as intravenous (IV) and oral (PO), and then collecting blood and tissue samples at multiple time points. nih.gov

The concentration of the drug and its major metabolites in these samples is quantified using a validated bioanalytical method, typically LC-MS/MS. nih.gov From the concentration-time data, key PK parameters are calculated, including:

Absorption: Bioavailability (F%), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Distribution: Volume of distribution (Vd).

Metabolism & Excretion: Clearance (CL) and elimination half-life (t1/2).

Excretion studies often involve the use of radiolabeled compounds to trace the elimination of the drug and its metabolites in urine and feces, providing a mass balance assessment. nih.gov Tissue distribution studies can also be performed to understand the extent to which the compound penetrates various organs and tissues. nih.gov

The following interactive table demonstrates how key pharmacokinetic parameters from a study in rats would typically be presented.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)Data not availableData not available
Cmax (ng/mL)Data not availableData not available
Tmax (h)Data not availableData not available
AUC (ng*h/mL)Data not availableData not available
t1/2 (h)Data not availableData not available
CL (L/h/kg)Data not availableNot applicable
Vd (L/kg)Data not availableNot applicable
F (%)Not applicableData not available

Analytical Method Development for Research and Discovery

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Quantification in Research Samples

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the quantification of pharmaceutical compounds in research samples due to its high sensitivity and selectivity. nih.gov For a polar molecule like 2-(Propylamino)acetamide (B13249756) hydrochloride, developing a suitable HPLC-MS method requires careful consideration of chromatographic conditions to achieve adequate retention and separation from matrix components.

Method Development Strategy: The development of a quantitative HPLC-MS method for 2-(Propylamino)acetamide hydrochloride would begin with the selection of an appropriate chromatographic mode. Given its polarity, conventional reversed-phase (RP) chromatography may result in poor retention. nih.gov Therefore, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of a polar-embedded stationary phase are often explored. nih.govwaters.com

Initial scouting experiments would involve screening various columns and mobile phase compositions. For instance, a HILIC column with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) and a small amount of aqueous buffer would be a primary choice. hplc.eu The pH of the mobile phase is a critical parameter to optimize, as it influences the ionization state of the amine group in this compound, thereby affecting its retention and peak shape.

Mass Spectrometry Detection: Detection would be performed using a mass spectrometer, typically a triple quadrupole instrument, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govnih.gov The electrospray ionization (ESI) source would be operated in positive ion mode to facilitate the protonation of the primary amine, forming the [M+H]⁺ ion. Optimization of MS parameters such as capillary voltage, source temperature, and collision energy is crucial for maximizing the signal intensity of the parent and product ions. nih.gov

A stable isotope-labeled internal standard (IS) of this compound would be synthesized and used to ensure the accuracy and precision of the quantification, compensating for any variability during sample preparation and analysis.

Illustrative HPLC-MS Parameters: While a specific validated method for this compound is not publicly available, the following table outlines typical starting parameters for method development based on the analysis of similar polar analytes. nih.govnih.govchemrxiv.org

ParameterTypical Setting
HPLC System UPLC/UHPLC system
Column HILIC (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Monitored Transition Parent Ion (m/z) -> Product Ion (m/z) (specific to compound)
Internal Standard Deuterated this compound

This table presents a hypothetical starting point for method development and would require empirical optimization.

Advanced Chromatographic Techniques for Impurity Profiling in Research Batches (e.g., HILIC)

Impurity profiling is a critical activity in pharmaceutical research to ensure the quality and safety of a drug substance. For polar compounds like this compound, which may have equally polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) offers significant advantages over traditional reversed-phase chromatography. amsbiopharma.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention and separation of polar analytes. researchgate.netchromatographyonline.com

HILIC Method Development for Impurity Profiling: A systematic approach to HILIC method development for impurity profiling of this compound would involve screening a variety of stationary phases and mobile phase conditions. hplc.euyoutube.com

Stationary Phase Selection: A range of HILIC stationary phases, including bare silica, amide, and zwitterionic phases, would be evaluated to exploit different selectivity mechanisms. waters.comchromatographyonline.com

Mobile Phase Optimization: The mobile phase composition, particularly the type and concentration of the organic solvent (typically acetonitrile) and the pH and concentration of the aqueous buffer, would be systematically varied. hplc.euyoutube.com The pH is especially critical for ionizable compounds, as it can significantly alter the retention and selectivity of both the parent compound and its impurities. hplc.eu

Detection: Coupling HILIC with mass spectrometry (HILIC-MS) is highly advantageous for impurity profiling as it provides mass information that aids in the identification of unknown impurities. chromatographyonline.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

Example HILIC Conditions for Polar Amine Analysis: The following table provides an example of HILIC conditions that could be adapted for the impurity profiling of this compound research batches, based on methods for similar compounds. chromatographyonline.com

ParameterExample Condition
Column Waters BEH HILIC (2.1 x 50 mm, 1.7 µm)
Mobile Phase 10 mM Ammonium Acetate in Acetonitrile:Water (95:5, v/v)
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detection MS (e.g., Q-TOF for HRMS)
Injection Volume 2 µL

This table provides an illustrative example; actual conditions would be optimized based on the specific impurity profile of the research batch.

The use of HILIC can reveal impurities that might be missed by reversed-phase methods, providing a more comprehensive understanding of the purity of research batches. chromatographyonline.com

Capillary Electrophoresis for Chirality Analysis and Purity Assessment for Research Purposes

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for chiral separations. springernature.comyoutube.com Given that this compound possesses a primary amine and may exist as enantiomers if a chiral center is present, CE is a valuable tool for its analysis.

Chirality Analysis: The enantiomeric separation of chiral drugs is a regulatory requirement, and CE offers a powerful alternative to chiral HPLC. researchgate.net In CE, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers. nih.gov For a basic compound like this compound, cyclodextrins (CDs) are commonly used as chiral selectors. sci-hub.boxnih.gov

The development of a chiral CE method would involve:

Screening of Chiral Selectors: Various native and derivatized cyclodextrins (e.g., β-CD, hydroxypropyl-β-CD, sulfated-β-CD) would be evaluated at different concentrations in the BGE. nih.gov

Optimization of BGE: The pH, buffer concentration, and the addition of organic modifiers to the BGE would be optimized to achieve the best resolution between the enantiomers. sci-hub.box

Controlling Electroosmotic Flow (EOF): For basic compounds, controlling the EOF is often necessary to improve resolution. This can be achieved by using coated capillaries or by adding modifiers to the BGE. sci-hub.box

Purity Assessment: CE can also be used for general purity assessment, providing an orthogonal separation mechanism to HPLC. This can help to detect impurities that may co-elute with the main peak in HPLC analysis. Non-aqueous capillary electrophoresis (NACE) can be particularly useful for compounds that are sparingly soluble in aqueous buffers. nih.gov

Hypothetical Chiral CE Method Parameters:

ParameterPotential Setting
Instrument Capillary Electrophoresis System with UV or DAD detector
Capillary Fused-silica, 50 µm i.d., effective length 40 cm
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 20-30 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection 200-210 nm

This table represents a starting point for method development, and parameters would be adjusted to optimize the separation.

Development of Bioanalytical Methods for Preclinical Study Samples

Bioanalytical methods are essential for quantifying a drug candidate and its metabolites in biological matrices during preclinical studies to understand its pharmacokinetic (PK) profile. resolvemass.caquotientsciences.comresolvemass.ca The development and validation of these methods must adhere to stringent regulatory guidelines to ensure data reliability. gmp-compliance.orgfda.gov

Method Development and Validation: For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. chromatographyonline.comnih.gov

The development process involves several key stages:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. wisdomlib.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the analyte's properties and the required sensitivity.

Chromatography and Mass Spectrometry: Similar to the method described in section 7.1, HILIC or a polar-embedded reversed-phase column would likely be used. The MS/MS instrument would be operated in MRM mode for quantification. nih.gov

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). gmp-compliance.orgfda.gov The validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. gmp-compliance.org

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively. gmp-compliance.org These are assessed at multiple quality control (QC) concentrations.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. gmp-compliance.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. gmp-compliance.org

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). mdpi.com

Matrix Effect: The effect of matrix components on the ionization of the analyte.

Typical Bioanalytical Method Validation Acceptance Criteria:

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ). gmp-compliance.org
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). gmp-compliance.org
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Stability Analyte concentration should be within ±15% of the nominal concentration.

This table summarizes general acceptance criteria as per regulatory guidance.

The successful development and validation of a bioanalytical method are crucial for generating reliable data to support the progression of this compound in preclinical development. nih.gov

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Techniques for Spatiotemporal Mechanistic Studies

Currently, there is no published research on the use of 2-(Propylamino)acetamide (B13249756) hydrochloride in advanced imaging. Future studies could involve modifying the compound with fluorophores or positron-emitting isotopes to enable techniques like fluorescence microscopy or Positron Emission Tomography (PET). Such modifications would be necessary to visualize the compound's distribution and interaction within biological systems in real-time.

Exploration of 2-(Propylamino)acetamide Hydrochloride as a Chemical Probe for Biological Pathways

The potential of this compound as a chemical probe is yet to be investigated. The primary amine and amide groups present in its structure offer potential sites for interaction with biological macromolecules. Future research would need to screen the compound against various biological targets to identify any specific binding partners and elucidate its mechanism of action.

Rational Design of Next-Generation Amide/Amine Derivatives based on Mechanistic Insights

As there are no existing mechanistic insights for this compound, the rational design of new derivatives remains a prospective endeavor. Once a biological target or a specific activity is identified, structure-activity relationship (SAR) studies could be initiated. This would involve systematically modifying the propyl group, the acetamide (B32628) linker, and the amino group to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Materials Science or Chemical Synthesis beyond Biological Systems

There is no documented use of this compound in materials science or as a specialized reagent in chemical synthesis. Its simple structure might lend itself to applications as a building block in polymer synthesis or as a ligand in coordination chemistry, but these potential uses are purely speculative at this stage and require experimental validation.

Multidisciplinary Collaborations in Chemical Biology and Drug Discovery Sciences

Given the lack of foundational research, future progress with this compound will heavily rely on multidisciplinary collaborations. Initial exploratory studies by synthetic chemists to create a library of related compounds, followed by screening from biochemists and pharmacologists, would be essential to uncover any potential biological activity. Subsequent collaborations with structural biologists and computational chemists could then drive the optimization of any identified lead compounds.

Table of Compound Properties

Property Value Source
CAS Number 1228879-13-7 sigmaaldrich.com
Molecular Formula C5H13ClN2O uni.lu
Molecular Weight 152.62 g/mol sigmaaldrich.combldpharm.com

Table of Compound Names Mentioned

Compound Name
This compound
N-(2,4-dichlorophenyl)-2-(propylamino)acetamide hydrochloride
Acetamide
2-amino-N-(2,6-dichloropyridin-3-yl)acetamide

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Propylamino)acetamide hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between propylamine and chloroacetamide derivatives under controlled pH (e.g., 7–9) and temperature (40–60°C). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity. Analytical standards, such as impurity markers (e.g., N-(2-aminoethyl)-2-(benzylphenylamino)acetamide), should be used to validate purity (>98%) using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR spectroscopy to confirm amine (–NH) and amide (–CONH) functional groups (peaks at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively).
  • ¹H/¹³C NMR to verify propyl chain integration (δ 1.0–1.6 ppm for CH₂ groups) and amide proton resonance (δ 7.8–8.2 ppm).
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) matching the theoretical m/z of 179.1 .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound is freely soluble in water and methanol (>50 mg/mL at 25°C), sparingly soluble in ethanol, and insoluble in non-polar solvents (e.g., toluene, ether). Solubility tests should be conducted under ambient light-protected conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

Prepare buffered solutions (pH 3–9) and store samples at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at intervals (0, 7, 14 days).

Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf-life.

  • Critical Note : Stability is compromised at pH < 3 (hydrolysis of amide bonds) or prolonged exposure to >40°C .

Q. What analytical strategies are effective in resolving contradictory data regarding the compound's biological activity?

  • Methodological Answer :

  • Dose-response assays : Use standardized cell lines (e.g., HEK293 for receptor binding) with triplicate replicates to minimize variability.
  • Statistical reconciliation : Apply ANOVA or Bayesian meta-analysis to integrate conflicting datasets, accounting for batch effects or solvent interference (e.g., DMSO >0.1% may inhibit activity).
  • Cross-validation : Compare results with structurally analogous compounds (e.g., κ-opioid agonists like ICI 199,441 hydrochloride) to identify assay-specific artifacts .

Q. What methodologies are recommended for investigating the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :

In vivo absorption : Administer via intravenous (IV) and oral routes to calculate bioavailability (F%) using LC-MS/MS for plasma quantification.

Tissue distribution : Conduct whole-body autoradiography in rodents after radiolabeling the compound with ¹⁴C.

Metabolite profiling : Identify primary metabolites (e.g., hydroxylated derivatives) using high-resolution MS and compare with synthetic standards .

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2-(Propylamino)acetamide hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.